3-hydroxy-2-phenylchroman-4-one 3-hydroxy-2-phenylchroman-4-one 2,3-dihydroflavon-3-ol is the simplest member of the class of dihydroflavonols that is flavanone with a hydroxy substituent at the 3-position. It is a member of dihydroflavonols and a secondary alpha-hydroxy ketone.
Brand Name: Vulcanchem
CAS No.: 1621-55-2
VCID: VC21334344
InChI: InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H
SMILES: C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

3-hydroxy-2-phenylchroman-4-one

CAS No.: 1621-55-2

Cat. No.: VC21334344

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-2-phenylchroman-4-one - 1621-55-2

CAS No. 1621-55-2
Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name 3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H
Standard InChI Key YEDFEBOUHSBQBT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O
Canonical SMILES C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O

Chemical Identity and Structure

3-Hydroxy-2-phenylchroman-4-one belongs to the dihydroflavonol class of compounds with a core structure consisting of a benzopyran system fused with a phenyl ring and containing hydroxyl and carbonyl functional groups. The compound features a chiral center at the carbon bearing the hydroxyl group, allowing for different stereoisomeric forms. Structurally, it represents an important intermediate in flavonoid biosynthesis and a valuable precursor for synthesizing more complex natural products with potential biological activities .

The molecule contains three oxygen atoms strategically positioned in its structure: one as part of the pyran ring, one in the carbonyl group, and one in the hydroxyl function. This arrangement of functional groups contributes to its chemical reactivity and physical properties. The compound possesses a benzopyran (chroman) core with a phenyl group at the 2-position and hydroxyl group at the 3-position, while the carbonyl group occupies the 4-position, creating a 3-hydroxy-4-ketone arrangement that is characteristic of this class of compounds .

Molecular Structure and Stereochemistry

The crystal structure analysis reveals interesting conformational features of 3-hydroxy-2-phenylchroman-4-one. X-ray crystallographic studies have shown that the C atoms bearing the hydroxy group and the phenyl ring exhibit disorder over two sets of sites with refined occupancies of 0.573(7) and 0.427(7) . The dihedral angles between the benzene ring of the chromane ring system and the phenyl ring were found to be 89.7(2)° for the major component of disorder and 72.1(3)° for the minor component, indicating significant conformational flexibility .

Physical and Chemical Properties

3-Hydroxy-2-phenylchroman-4-one exhibits distinctive physical and chemical properties that are relevant to its applications in synthetic chemistry and potential biological studies. The compound's properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₅H₁₂O₃
Molecular Weight240.25400 g/mol
Density1.298 g/cm³
Melting Point139-141°C
Boiling Point441.6°C at 760 mmHg
Flash Point171.4°C
LogP3.09870
PSA (Polar Surface Area)46.53000
Exact Mass240.07900
Vapor Pressure1.41×10⁻⁸ mmHg at 25°C
Index of Refraction1.631

These physical properties indicate that 3-hydroxy-2-phenylchroman-4-one is a relatively stable solid at room temperature with moderate lipophilicity as suggested by its LogP value . The compound's limited water solubility, inferred from its structure and LogP value, is a common characteristic of flavonoid-related compounds, which often necessitates the use of organic solvents for laboratory manipulations and chemical reactions.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural features of 3-hydroxy-2-phenylchroman-4-one. For the derivative compounds synthesized in research studies, characteristic signals have been reported. For instance, in one synthesized derivative (compound 3 in the research), the following NMR data was observed:

¹H NMR (400 MHz, CDCl₃): δ 7.58–7.52 (m, 2H), 7.42 (dd, J = 15.1, 7.3 Hz, 4H), 7.33–7.17 (m, 14H), 7.04 (d, J = 8.4 Hz, 1H) .

These spectroscopic data provide essential information for structural confirmation and purity assessment, which is crucial for both synthetic and analytical purposes.

Crystal Structure and Intermolecular Interactions

The crystal structure of 3-hydroxy-2-phenylchroman-4-one has been determined using X-ray crystallography, providing detailed insights into its three-dimensional arrangement and intermolecular interactions. The compound crystallizes in the monoclinic crystal system with space group P21/c, featuring unit cell parameters including a = 5.3068(3) Å .

Disorder in Crystal Structure

Crystallographic studies have revealed significant disorder in the structure of 3-hydroxy-2-phenylchroman-4-one. The carbon atoms bearing the hydroxyl group and the phenyl ring exhibit disorder over two sites, although the hydroxyl group itself was refined as ordered. This disorder reflects the conformational flexibility of the molecule in the solid state .

The observed disorder is managed during crystallographic refinement using techniques such as the DELU and SADI commands in SHELXL, which apply appropriate restraints to maintain reasonable geometry in the disordered parts of the structure. These refinement techniques are essential for accurate structural determination of molecules exhibiting such conformational variability .

Synthesis Methods

The synthesis of 3-hydroxy-2-phenylchroman-4-one and its derivatives has been extensively studied, with researchers exploring various synthetic routes to obtain these compounds efficiently and with controlled stereochemistry. One significant synthetic approach involves the construction of the core 3-hydroxy-benzopyranone structure, which serves as a foundation for producing a series of dihydroflavonol compounds .

Synthetic Pathways and Optimization

Researchers have developed multi-step synthetic routes starting from commercially available materials to produce 3-hydroxy-2-phenylchroman-4-one derivatives. One documented approach involves the preparation of key intermediates such as 3,5-bis(benzyloxy)-2-(1,3-dioxan-2-yl)phenol, followed by reaction with appropriately functionalized bromoethanones to build the chromane core structure .

The optimization of reaction conditions has been a focus of research efforts, with various catalysts, bases, and solvents being evaluated to improve yields and stereoselectivity. For example, in one study, catalyst C (15 mol%), Et₃N (10 mol%), and toluene as solvent were identified as optimal conditions, providing a maximum yield of 40% for a target compound .

Stereoselective Synthesis

Achieving stereoselectivity in the synthesis of 3-hydroxy-2-phenylchroman-4-one is important, particularly for biological applications where specific enantiomers may exhibit different activities. In one reported approach, the synthesis of a dihydroflavonol compound yielded a product with an enantiomeric excess (ee) value of 46%, with (S)-enantiomers predominating. The optical rotation value was measured as -10.498 (c 0.15, MeOH), confirming the presence of optical activity .

This stereoselective synthesis represents an important advancement in the preparation of optically active dihydroflavonol compounds, potentially enabling access to stereochemically defined natural products and their analogs for further study.

Applications and Related Compounds

3-Hydroxy-2-phenylchroman-4-one serves as a valuable scaffold in organic synthesis, particularly for accessing more complex natural products with potential biological activities. Its core structure appears in various natural compounds isolated from plant sources, making it significant in natural product chemistry .

Relationship to Flavonoids

While 3-hydroxy-2-phenylchroman-4-one is a dihydroflavonol, it bears structural similarity to 3-hydroxyflavone, which is the backbone of all flavonols, a type of flavonoid. However, unlike 3-hydroxy-2-phenylchroman-4-one, 3-hydroxyflavone is a synthetic compound that is not found naturally in plants. 3-Hydroxyflavone has been studied for its excited-state intramolecular proton transfer (ESIPT) effect, which allows it to serve as a fluorescent probe in membrane studies .

The structural relationship between these compounds highlights the importance of 3-hydroxy-2-phenylchroman-4-one as a model system in the broader context of flavonoid chemistry and biology.

Synthesis of Natural Products

The synthesis techniques developed for 3-hydroxy-2-phenylchroman-4-one have been applied to produce natural products such as 3-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one, a compound isolated from natural sources including Uraria crinita. This natural product was reported to exhibit weak or no cytotoxic activity against several human cancer cell lines (KB, HepG2, Lu, and MCF7) .

The ability to synthesize such natural compounds is particularly valuable when the natural source is limited, as it enables further pharmacological investigation and potential development of derivatives with enhanced biological properties.

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